Reglitazar

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

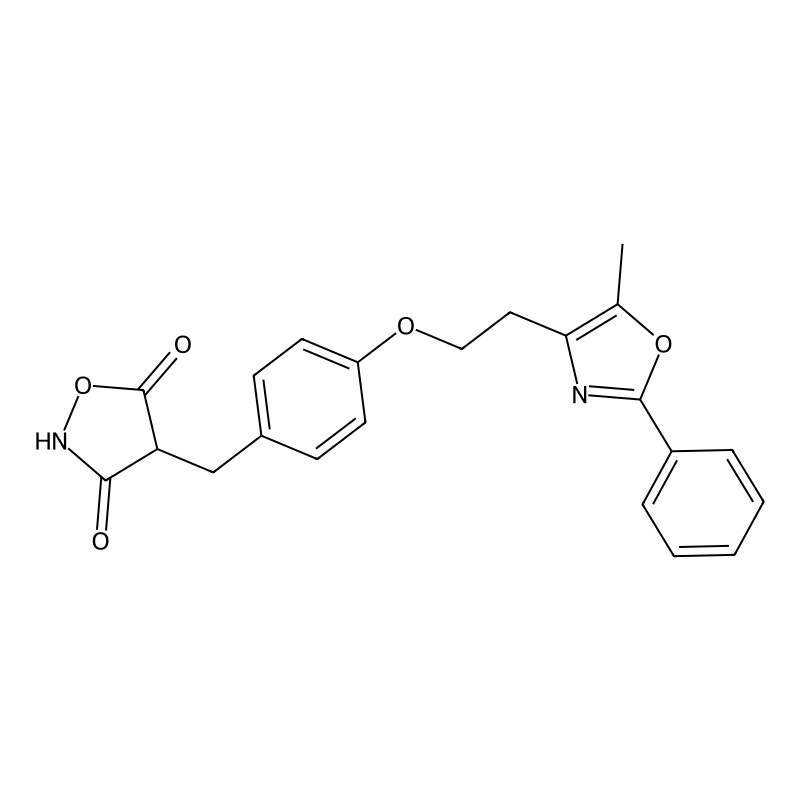

Reglitazar is a compound classified as a dual agonist for the peroxisome proliferator-activated receptors (PPARs), specifically PPAR alpha and PPAR gamma. This compound is known for its potential therapeutic applications in managing metabolic disorders, particularly type 2 diabetes and dyslipidemia. Reglitazar has been shown to exhibit hypoglycemic effects and a pronounced ability to lower triglyceride levels compared to traditional thiazolidinediones (TZDs) such as rosiglitazone and pioglitazone . The chemical structure of Reglitazar includes a thiazolidine core, which is characteristic of its class, but with modifications that enhance its pharmacological profile .

Reglitazar demonstrates significant biological activity through its dual agonistic action on PPAR alpha and PPAR gamma. This action enhances insulin sensitivity and promotes lipid metabolism, making it effective in lowering blood glucose levels and triglycerides. Studies indicate that Reglitazar has a stronger triglyceride-lowering effect than traditional TZDs, contributing to its attractiveness as a therapeutic agent for patients with metabolic syndrome . Furthermore, it has been evaluated for safety and efficacy in clinical settings, showing promise in improving glycemic control without the common side effects associated with other PPAR agonists .

Reglitazar is primarily investigated for its applications in treating type 2 diabetes and associated lipid abnormalities. Its dual action on PPAR alpha and gamma makes it suitable for addressing both hyperglycemia and dyslipidemia simultaneously. Additionally, ongoing research explores its potential use in non-alcoholic fatty liver disease (NAFLD) and other metabolic disorders where insulin resistance plays a key role .

Interaction studies involving Reglitazar have focused on its pharmacodynamic interactions with other antidiabetic agents. For instance, combinations with vildagliptin have been explored to enhance glycemic control while minimizing adverse effects commonly associated with monotherapy . These studies are crucial for understanding how Reglitazar can be integrated into existing treatment regimens for better patient outcomes.

Reglitazar shares similarities with several other compounds that act on PPAR receptors. Below is a comparison highlighting its uniqueness:

| Compound Name | Type of Agonist | Key Characteristics |

|---|---|---|

| Rosiglitazone | PPAR gamma | Strong insulin sensitizer; associated with edema |

| Pioglitazone | PPAR gamma | Effective for type 2 diabetes; less edema than rosiglitazone |

| Lobeglitazone | Dual PPAR alpha/gamma | Lower risk of bladder cancer; favorable safety profile |

| Saroglitazar | Dual PPAR alpha/gamma | Focused on lipid metabolism; ongoing clinical trials |

| Chiglitazar | Pan PPAR agonist | Under consideration in China; broad agonistic activity |

Reglitazar's unique profile lies in its enhanced triglyceride-lowering effect compared to traditional TZDs while maintaining a favorable safety profile. This positions it as a promising candidate in the development of new therapies for metabolic diseases .

Dual Peroxisome Proliferator-Activated Receptor Alpha/Peroxisome Proliferator-Activated Receptor Gamma Agonism: Binding Affinity and Transactivation Studies

Reglitazar represents a novel class of dual peroxisome proliferator-activated receptor alpha/peroxisome proliferator-activated receptor gamma agonists, distinguished by its unique isoxazolidine-3,5-dione structure [1] [2]. Unlike traditional thiazolidinediones, Reglitazar was the first non-thiazolidinedione compound to enter clinical trials for diabetes treatment [1] [2].

Binding Affinity and Selectivity Profile

The compound demonstrates differential binding characteristics across peroxisome proliferator-activated receptor subtypes. Transactivation studies reveal that Reglitazar exhibits an effective concentration for 50% activation of 5.4 micromolar for peroxisome proliferator-activated receptor alpha and 0.28 micromolar for peroxisome proliferator-activated receptor gamma [3]. This binding profile indicates a preferential affinity for peroxisome proliferator-activated receptor gamma, with approximately 19-fold greater potency compared to peroxisome proliferator-activated receptor alpha activation.

Comparative analysis with other dual agonists demonstrates Reglitazar's unique pharmacological profile. While aleglitazar shows nanomolar potency for both receptors (5 nanomolar for peroxisome proliferator-activated receptor alpha and 9 nanomolar for peroxisome proliferator-activated receptor gamma) [4], and ragaglitazar exhibits 270 nanomolar and 324 nanomolar for peroxisome proliferator-activated receptor alpha and peroxisome proliferator-activated receptor gamma respectively [5], Reglitazar's micromolar range potency suggests a more moderate activation profile [3].

Molecular Binding Mechanisms

The structural basis of Reglitazar's dual agonism involves specific molecular interactions within the ligand-binding domains of both peroxisome proliferator-activated receptor subtypes. The isoxazolidine-3,5-dione core structure provides the chemical foundation for receptor recognition, while the phenyl and oxazole moieties contribute to receptor selectivity and binding affinity [1]. The compound's molecular weight of 392.4 grams per mole and chemical formula C22H20N2O5 facilitate optimal pharmacokinetic properties for oral bioavailability [1].

Transactivation Efficacy

Functional transactivation assays demonstrate that Reglitazar can effectively activate transcriptional programs associated with both peroxisome proliferator-activated receptor alpha and peroxisome proliferator-activated receptor gamma [2]. The compound functions as an agonist rather than a partial agonist, achieving full receptor activation comparable to reference compounds in each receptor class. This dual activation pattern enables simultaneous modulation of glucose homeostasis through peroxisome proliferator-activated receptor gamma pathways and lipid metabolism through peroxisome proliferator-activated receptor alpha mechanisms [2].

The transactivation profile of Reglitazar shows sustained activation over extended periods, with maximal effects typically observed within 10-30 minutes of ligand binding and maintained for several hours [6]. This temporal pattern of activation is crucial for coordinating metabolic responses across multiple tissues and maintaining physiological glucose and lipid homeostasis.

Transcriptional Regulation of Insulin-Responsive Genes

Reglitazar's mechanism of action fundamentally involves the transcriptional regulation of insulin-responsive genes through peroxisome proliferator-activated receptor-mediated pathways. The compound modulates gene expression programs that are central to glucose homeostasis and insulin sensitivity.

Glucose Transport and Uptake Genes

The primary target for glucose uptake regulation is glucose transporter type 4, which shows significant upregulation in response to insulin stimulation [7] [8]. Insulin treatment increases glucose transporter type 4 messenger ribonucleic acid levels by 56% in human skeletal muscle, demonstrating the critical role of this transporter in insulin-mediated glucose disposal [7] [8]. Reglitazar, through peroxisome proliferator-activated receptor gamma activation, enhances glucose transporter type 4 expression and facilitates its translocation to the plasma membrane, thereby improving insulin-stimulated glucose uptake [9].

Additional insulin-responsive genes involved in glucose uptake include Ras associated with diabetes, which shows a 96% increase in messenger ribonucleic acid levels following insulin stimulation [7] [8]. This gene product plays a crucial role in insulin signal transduction and glucose metabolism regulation. The phosphatidylinositol-3-kinase p85 alpha subunit, another key component of insulin signaling, demonstrates a 92% increase in expression following insulin treatment [7] [8].

Gluconeogenic Gene Suppression

Reglitazar influences hepatic glucose production through the suppression of key gluconeogenic enzymes. Phosphoenolpyruvate carboxykinase and glucose-6-phosphatase represent the rate-limiting enzymes in hepatic glucose production [10] [11]. Insulin treatment reduces the messenger ribonucleic acid expression of these enzymes by more than 50%, effectively decreasing endogenous glucose production [11] [12]. Through peroxisome proliferator-activated receptor alpha activation, Reglitazar can indirectly enhance this insulin-mediated suppression of gluconeogenic gene expression.

Insulin Signaling Cascade Genes

The transcriptional effects of Reglitazar extend to genes encoding critical components of the insulin signaling cascade. Insulin receptor substrate-1 serves as a primary target for insulin receptor activation and shows enhanced expression in response to dual peroxisome proliferator-activated receptor agonism [11]. This enhancement facilitates improved insulin signal transduction and glucose uptake in peripheral tissues.

The adiponectin system represents another crucial insulin-responsive pathway modulated by Reglitazar. Adiponectin messenger ribonucleic acid and protein expression increase significantly following peroxisome proliferator-activated receptor gamma activation [13] [14]. Adiponectin, in turn, enhances insulin sensitivity through activation of adenosine monophosphate-activated protein kinase and improvement of hepatic and skeletal muscle glucose metabolism [11] [12].

Temporal Regulation of Gene Expression

The temporal dynamics of insulin-responsive gene regulation reveal distinct patterns of activation and repression. Genes involved in glucose uptake and insulin sensitivity typically show rapid upregulation within 30-60 minutes of insulin exposure, while genes encoding gluconeogenic enzymes demonstrate sustained suppression over several hours [15]. Reglitazar treatment modifies these temporal patterns by enhancing the magnitude and duration of beneficial gene expression changes while prolonging the suppression of counterregulatory pathways.

Modulation of Lipid Metabolism and Glucose Homeostasis

The dual peroxisome proliferator-activated receptor agonism of Reglitazar provides comprehensive modulation of both lipid metabolism and glucose homeostasis through coordinated transcriptional and post-transcriptional mechanisms.

Fatty Acid Oxidation Enhancement

Reglitazar significantly enhances fatty acid oxidation through multiple mechanistic pathways. The compound increases the expression and activity of carnitine palmitoyltransferase I, the rate-limiting enzyme for mitochondrial fatty acid uptake and oxidation [5] [9]. Studies with similar dual agonists demonstrate increases in carnitine palmitoyltransferase I activity ranging from 25% to 50% in hepatic and skeletal muscle tissues [5] [16].

Acyl-coenzyme A oxidase, a key enzyme in peroxisomal beta-oxidation, shows marked upregulation following Reglitazar treatment [5]. This enzyme catalyzes the first step of peroxisomal fatty acid oxidation and contributes significantly to hepatic lipid catabolism. The enhanced expression of acyl-coenzyme A oxidase correlates with improved triglyceride clearance and reduced hepatic lipid accumulation [5] [9].

Fatty acid translocase demonstrates enhanced expression and subcellular redistribution in response to Reglitazar treatment [16]. This protein facilitates fatty acid transport across cellular membranes and shows increased localization to mitochondrial membranes, thereby enhancing mitochondrial fatty acid oxidation capacity [16]. Studies indicate that fatty acid translocase protein content in mitochondria increases by 43% in subsarcolemmal mitochondria and 46% in intermyofibrillar mitochondria following treatment with peroxisome proliferator-activated receptor gamma agonists [16].

Triglyceride Metabolism Regulation

Reglitazar modulates triglyceride metabolism through coordinated effects on synthesis, secretion, and clearance pathways. The compound reduces hepatic triglyceride secretion by enhancing fatty acid oxidation and decreasing substrate availability for triglyceride synthesis [17] [18]. Clinical studies with similar dual agonists demonstrate reductions in hepatic triglyceride secretion rates ranging from 32% to 47% [17].

Lipoprotein lipase activity shows tissue-specific regulation by Reglitazar. In adipose tissue, peroxisome proliferator-activated receptor gamma activation enhances lipoprotein lipase expression and activity, facilitating triglyceride uptake and storage [5] [9]. Conversely, peroxisome proliferator-activated receptor alpha activation in liver and muscle promotes lipoprotein lipase activity that favors triglyceride clearance rather than storage [5].

Apolipoprotein metabolism undergoes significant modulation with Reglitazar treatment. Apolipoprotein B levels, which correlate with atherogenic lipoprotein particles, decrease by 13% to 29% depending on dosage [18]. Simultaneously, apolipoprotein A1 expression increases, contributing to enhanced high-density lipoprotein cholesterol formation and reverse cholesterol transport [9].

Glucose Homeostasis Integration

The integration of lipid and glucose metabolism through Reglitazar treatment involves several key mechanisms. Enhanced fatty acid oxidation reduces glucose utilization in peripheral tissues through the glucose-fatty acid cycle, thereby improving glucose availability for glucose-dependent tissues such as the brain [17]. This metabolic flexibility represents a crucial adaptation that improves overall glucose homeostasis.

Adiponectin secretion increases significantly following Reglitazar treatment, with plasma levels rising by 98% to 200% in clinical studies [13] [14]. Adiponectin enhances insulin sensitivity through adenosine monophosphate-activated protein kinase activation in liver and skeletal muscle, leading to increased glucose uptake and reduced hepatic glucose production [11] [12]. The adiponectin-mediated improvements in insulin sensitivity contribute substantially to the glucose-lowering effects of dual peroxisome proliferator-activated receptor agonism.

Metabolic Substrate Utilization

Reglitazar treatment promotes a metabolic shift toward increased fatty acid utilization and improved glucose sparing. This shift involves upregulation of pyruvate dehydrogenase kinase 4, which phosphorylates and inactivates pyruvate dehydrogenase, thereby reducing glucose oxidation and promoting fatty acid oxidation [19]. The coordinated regulation of substrate utilization enhances metabolic efficiency and reduces competition between glucose and fatty acid oxidation pathways.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Drug Indication

Pharmacology

Mechanism of Action

KEGG Target based Classification of Drugs

Thyroid hormone like receptors

Peroxisome proliferator-activated receptor (PPAR)

NR1C3 (PPARG) [HSA:5468] [KO:K08530]

Other CAS

Wikipedia

Dates

2: Zhong CB, Zhu XJ, Liu ZR, Gao XP, Wang XC. [Design, synthesis and insulin-sensitizing activity of some peroxisome proliferator-activated gamma agonists]. Yao Xue Xue Bao. 2005 Feb;40(2):136-40. Chinese. PubMed PMID: 15875669.

3: Breda M, Basileo G, James CA. Simultaneous determination of JTT-501 and its main metabolite in human plasma by liquid chromatography-ionspray mass spectrometry. J Chromatogr B Analyt Technol Biomed Life Sci. 2003 Aug 25;794(1):167-74. PubMed PMID: 12888209.

4: Yamanouchi T. [Chemical structures and pharmacological characteristics of novel non-thiazolidinedione insulin sensitizer (JTT-501, FK614)]. Nihon Rinsho. 2002 Sep;60 Suppl 9:573-7. Review. Japanese. PubMed PMID: 12387053.

5: Shinkai H. [The chemical structure and pharmacological properties of a novel isoxazolidinedione insulin sensitizer, JTT-501]. Nihon Rinsho. 2001 Nov;59(11):2207-10. Review. Japanese. PubMed PMID: 11712409.

6: Brunmair B, Gras F, Neschen S, Roden M, Wagner L, Waldhäusl W, Fürnsinn C. Direct thiazolidinedione action on isolated rat skeletal muscle fuel handling is independent of peroxisome proliferator-activated receptor-gamma-mediated changes in gene expression. Diabetes. 2001 Oct;50(10):2309-15. PubMed PMID: 11574413.

7: Eto K, Ohya Y, Nakamura Y, Abe I, Fujishima M. Comparative actions of insulin sensitizers on ion channels in vascular smooth muscle. Eur J Pharmacol. 2001 Jun 29;423(1):1-7. PubMed PMID: 11438300.

8: Tang Y, Osawa H, Onuma H, Hasegawa M, Nishimiya T, Ochi M, Makino H. Adipocyte-specific reduction of phosphodiesterase 3B gene expression and its restoration by JTT-501 in the obese, diabetic KKAy mouse. Eur J Endocrinol. 2001 Jul;145(1):93-9. PubMed PMID: 11415857.

9: Uchida K, Ogino K, Shimoyama M, Hisatome I, Shigemasa C. Acute hemodynamic effects of insulin-sensitizing agents in isolated perfused rat hearts. Eur J Pharmacol. 2000 Jul 14;400(1):113-9. PubMed PMID: 10913592.

10: Niwa M, Rashid S, Shum K, Mathoo JM, Chan O, Tchipashvili V, Kawamori R, Vranic M, Giacca A. Effect of JTT-501 on net hepatic glucose balance and peripheral glucose uptake in alloxan-induced diabetic dogs. Metabolism. 2000 Jul;49(7):862-7. PubMed PMID: 10909996.

11: Yamazaki Y, Osaka T, Murakami T, Inoue S. JTT-501, a new oral hypoglycemic agent, reverses hypertriglyceridemia in Zucker fatty and ventromedial hypothalamus-lesioned obese rats. Metabolism. 2000 May;49(5):574-8. PubMed PMID: 10831165.

12: Shibata T, Takeuchi S, Yokota S, Kakimoto K, Yonemori F, Wakitani K. Effects of peroxisome proliferator-activated receptor-alpha and -gamma agonist, JTT-501, on diabetic complications in Zucker diabetic fatty rats. Br J Pharmacol. 2000 Jun;130(3):495-504. PubMed PMID: 10821776; PubMed Central PMCID: PMC1572094.

13: Shibata T, Matsui K, Yonemori F, Wakitani K. Triglyceride-lowering effect of a novel insulin-sensitizing agent, JTT-501. Eur J Pharmacol. 1999 May 28;373(1):85-91. PubMed PMID: 10408254.

14: Kadowaki T. [Insulin-sensitizing agents]. Nihon Rinsho. 1999 Mar;57(3):688-94. Review. Japanese. PubMed PMID: 10199155.

15: Maegawa H, Obata T, Shibata T, Fujita T, Ugi S, Morino K, Nishio Y, Kojima H, Hidaka H, Haneda M, Yasuda H, Kikkawa R, Kashiwagi A. A new antidiabetic agent (JTT-501) rapidly stimulates glucose disposal rates by enhancing insulin signal transduction in skeletal muscle. Diabetologia. 1999 Feb;42(2):151-9. PubMed PMID: 10064094.

16: Shibata T, Matsui K, Nagao K, Shinkai H, Yonemori F, Wakitani K. Pharmacological profiles of a novel oral antidiabetic agent, JTT-501, an isoxazolidinedione derivative. Eur J Pharmacol. 1999 Jan 8;364(2-3):211-9. PubMed PMID: 9932726.

17: Shibata T, Matsui K, Yonemori F, Wakitani K. JTT-501, a novel oral antidiabetic agent, improves insulin resistance in genetic and non-genetic insulin-resistant models. Br J Pharmacol. 1998 Dec;125(8):1744-50. PubMed PMID: 9886766; PubMed Central PMCID: PMC1565761.

18: Shinkai H, Onogi S, Tanaka M, Shibata T, Iwao M, Wakitani K, Uchida I. Isoxazolidine-3,5-dione and noncyclic 1,3-dicarbonyl compounds as hypoglycemic agents. J Med Chem. 1998 May 21;41(11):1927-33. PubMed PMID: 9599241.

19: Terasaki J, Anai M, Funaki M, Shibata T, Inukai K, Ogihara T, Ishihara H, Katagiri H, Onishi Y, Sakoda H, Fukushima Y, Yazaki Y, Kikuchi M, Oka Y, Asano T. Role of JTT-501, a new insulin sensitiser, in restoring impaired GLUT4 translocation in adipocytes of rats fed a high fat diet. Diabetologia. 1998 Apr;41(4):400-9. PubMed PMID: 9562343.